Methyl 4-pentenoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCSFZHSNSGTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231373 | |
| Record name | Methyl 4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green fruity aroma | |
| Record name | Methyl 4-pentenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
125.00 to 127.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl 4-pentenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in propylene glycol, Soluble (in ethanol) | |
| Record name | Methyl 4-pentenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.882-0.890 | |
| Record name | Methyl 4-pentenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
818-57-5 | |
| Record name | Methyl 4-pentenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-pentenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-pentenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 4-PENTENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G48IPZ8O71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 4-pentenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for Methyl 4 Pentenoate
Esterification Routes to Methyl 4-Pentenoate from 4-Pentenoic Acid and Methanol (B129727)
The direct esterification of 4-pentenoic acid with methanol represents a conventional and straightforward approach to obtaining this compound. sigmaaldrich.com This reversible reaction, known as Fischer esterification, is typically catalyzed by an acid and involves the formation of an ester and water. masterorganicchemistry.com The general reaction is as follows:
CH₂=CH(CH₂)₂COOH + CH₃OH ⇌ CH₂=CH(CH₂)₂COOCH₃ + H₂O
To drive the equilibrium towards the product side and achieve high yields, an excess of the alcohol is often employed, and the water produced is continuously removed from the reaction mixture. masterorganicchemistry.com
The choice of catalyst is pivotal in Fischer esterification to enhance reaction rates and yields. While traditional homogeneous acid catalysts like sulfuric acid and tosic acid are effective, they present challenges in terms of separation, recovery, and potential for corrosion. masterorganicchemistry.comisites.info Consequently, significant research has been directed towards the development of heterogeneous solid acid catalysts.
Ion-exchange resins, such as Amberlyst-15, have demonstrated efficacy in catalyzing the esterification of carboxylic acids, including those structurally similar to 4-pentenoic acid. core.ac.ukresearchgate.net These solid catalysts offer the advantages of being non-corrosive and easily separable from the reaction mixture, facilitating a more streamlined and environmentally benign process. core.ac.uk In a study on the esterification of pentanoic acid with methanol, a conversion of 93% was achieved using Amberlyst-15 as a catalyst at 333.15 K with a 10:1 molar ratio of methanol to pentanoic acid. researchgate.net
The following table summarizes key parameters and findings from a kinetic study of pentanoic acid esterification with methanol, which provides insights applicable to 4-pentenoic acid.
| Parameter | Condition/Value | Impact on Reaction |
|---|---|---|
| Catalyst | Amberlyst-15 | Effective solid acid catalyst, allowing for high conversion. |
| Molar Ratio (Methanol:Acid) | Varied from 1:1 to 15:1 | Increasing the molar ratio of methanol enhances the forward reaction rate and increases acid conversion. core.ac.uk |
| Temperature | Studied at 333.15 K | Higher temperatures generally accelerate the forward reaction. core.ac.uk |
| Catalyst Loading | Varied from 0-10.5% (w/w) | Increased catalyst loading generally leads to higher conversion rates. researchgate.net |
In line with the principles of green chemistry, efforts have been made to develop more sustainable esterification processes. A key focus is the replacement of hazardous and corrosive mineral acids with environmentally friendly catalysts. The use of solid acid catalysts like ion-exchange resins, as discussed previously, is a significant step in this direction. isites.info
Further green approaches include the exploration of solvent-free reaction conditions and the use of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. organic-chemistry.org For instance, Scandium(III) triflate has been shown to catalyze the direct transesterification of esters in boiling alcohols, with microwave irradiation significantly shortening reaction times. organic-chemistry.org While this is a transesterification example, the principles of using greener catalysts and energy sources are applicable to direct esterification.
The development of biocatalysts, such as lipases, also represents a promising green alternative for esterification reactions. These enzymatic catalysts operate under mild conditions, exhibit high selectivity, and are biodegradable.
Alternative Synthetic Pathways for this compound and its Derivatives
Beyond the direct esterification of 4-pentenoic acid, alternative synthetic strategies have been explored to produce this compound and its isomers, often starting from more readily available or renewable feedstocks.
Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org In the context of this compound synthesis, a relevant transesterification could involve reacting a different ester of 4-pentenoic acid with methanol. The mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. wikipedia.org The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol. wikipedia.orgmasterorganicchemistry.com
Rearrangement reactions involve the reorganization of a molecule's carbon skeleton or functional groups. mvpsvktcollege.ac.in While specific examples of rearrangement reactions for the direct synthesis of this compound are not extensively documented in readily available literature, various named rearrangement reactions, such as the Pinacol, Beckmann, and Baeyer-Villiger rearrangements, are fundamental in organic synthesis for altering molecular structures and could potentially be adapted in multi-step synthetic sequences leading to precursors of this compound. libretexts.orgsolubilityofthings.com
The transition towards a bio-based economy has spurred research into the production of chemicals from renewable resources. rsc.orgscirp.orgnih.gov Biomass-derived platform molecules are being investigated as sustainable starting materials for a wide range of valuable chemicals, including methyl pentenoates. researchgate.net
A particularly promising route for the bio-based production of methyl pentenoates involves the conversion of γ-Valerolactone (GVL). rsc.orgresearchgate.netnih.gov GVL is a versatile platform molecule that can be produced from the hydrogenation of levulinic acid, which in turn is derived from the acid hydrolysis of cellulosic biomass. rsc.orgresearchgate.net
The conversion of GVL with methanol can yield a mixture of methyl pentenoate isomers, including methyl 3-pentenoate and this compound. researchgate.netresearchgate.net This reaction is typically carried out using acidic or basic catalysts. researchgate.netresearchgate.net The reaction proceeds through a ring-opening of the GVL lactone, followed by esterification with methanol.
One highly efficient method for this conversion is catalytic distillation. rsc.orgnih.gov In this process, the reaction and separation occur simultaneously in a single unit. As the more volatile methyl pentenoates are formed, they are continuously removed from the reaction zone, which drives the equilibrium towards the products and can lead to very high yields. rsc.org Using this technique with a strong acid catalyst, a yield of over 95% for methyl pentenoates from GVL and methanol has been reported. rsc.orgnih.gov
The choice of catalyst can influence the distribution of the resulting methyl pentenoate isomers. While many studies have employed acid catalysts, basic catalysts such as Cs/SiO₂, MgO, and SrO have also been shown to be effective. researchgate.netresearchgate.net Notably, the use of a ZrO₂/SiO₂ solid acid catalyst in a gas-phase reaction of GVL with methanol has been reported to produce a mixture of methyl pentenoates with over 95% selectivity, with a surprisingly high proportion (81%) of the desired this compound. researchgate.net
The table below summarizes findings from various studies on the conversion of GVL to methyl pentenoates.
| Catalyst | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|
| Strong acid catalyst (e.g., Nafion NR50) | Catalytic distillation, 200°C | >95% yield of methyl pentenoates. | rsc.orgresearchgate.net |
| Acidic ionic liquid | Catalytic distillation, mild conditions | 83% yield of methyl 3-pentenoate. | researchgate.net |
| Basic catalysts (Cs/SiO₂, MgO, SrO) | Flow system | Effective for producing a mixture of methyl 3-pentenoate and this compound with 88% selectivity. | researchgate.netresearchgate.net |
| ZrO₂/SiO₂ | Gas phase | >95% selectivity to methyl pentenoates, with 81% being this compound. | researchgate.net |
Biomass-Derived Feedstocks for Methyl Pentenoates
Isomerization Control in Biomass-Derived Synthesis
A primary challenge in the synthesis of this compound from biomass-derived precursors like γ-valerolactone (GVL) is the concurrent formation of other structural isomers, namely methyl 2-pentenoate and methyl 3-pentenoate. The selective production of the 4-pentenoate isomer is crucial for its application in subsequent chemical transformations, such as the synthesis of nylon intermediates. rsc.orgnih.gov Consequently, significant research has focused on catalytic strategies to control this isomerization.
The reaction typically proceeds through the ring-opening of GVL in the presence of methanol. The choice of catalyst plays a pivotal role in directing the reaction towards the desired terminal double bond isomer. Both acidic and basic catalysts have been investigated, with notable differences in the resulting product distribution.
Acid Catalysis: While acidic catalysts can facilitate the ring-opening of GVL, they often lead to a mixture of pentenoate isomers. researchgate.net However, specific solid acid catalysts have demonstrated improved selectivity. For instance, the use of ZrO2/SiO2 as a solid acid catalyst in the gas-phase ring-opening of GVL with methanol has been shown to produce a mixture of methyl pentenoates with over 95% selectivity, containing a remarkable 81% of this compound.
Base Catalysis: In contrast to many acid-catalyzed approaches, basic catalysts have shown high selectivity for the terminally unsaturated isomers. Research by the Dumesic group demonstrated that a range of basic catalysts, including Cs/SiO2, MgO, and SrO, can selectively produce a combination of this compound and methyl 3-pentenoate with a combined selectivity of 88% from GVL and methanol in a flow system. researchgate.net
The table below summarizes key research findings on catalyst performance and isomerization control in the synthesis of this compound from GVL.
Table 1: Catalytic Performance in Isomerization Control for Methyl Pentenoate Synthesis
| Catalyst | Catalyst Type | Key Finding | Reported Selectivity |
|---|---|---|---|
| ZrO₂/SiO₂ | Solid Acid | High selectivity towards this compound in a mixture of isomers. | 81% for this compound |
| Cs/SiO₂, MgO, SrO | Basic | High selectivity towards terminal unsaturated esters (methyl 3- and 4-pentenoate). | 88% for Methyl 3- and 4-pentenoate combined |
| Acidic Ionic Liquid | Acidic | Active for the synthesis of methyl 3-pentenoate via catalytic distillation. | 83% yield for Methyl 3-pentenoate |
Exploration of Novel Precursors and Reaction Conditions
The drive towards a sustainable chemical industry has spurred the exploration of renewable, biomass-derived precursors for commodity chemicals. In the context of this compound synthesis, γ-valerolactone (GVL) has emerged as a key platform molecule.
γ-Valerolactone (GVL) as a Precursor: GVL is readily produced from lignocellulosic biomass. The carbohydrate fractions of biomass can be converted to levulinic acid, which is then hydrogenated to form GVL. mdpi.comrsc.org This bio-based origin makes GVL an attractive and sustainable alternative to petroleum-based feedstocks. The conversion of GVL to methyl pentenoate involves a ring-opening reaction in the presence of methanol. acs.org This transformation can be achieved under various reaction conditions, influencing both yield and isomer distribution.
Exploration of Reaction Conditions:
Catalytic Distillation: This process combines reaction and separation in a single unit, which can be advantageous for equilibrium-limited reactions. Lange et al. reported a high yield (>95%) of methyl pentenoate from GVL and methanol using an acidic catalyst under catalytic distillation conditions. rsc.orgnih.govresearchgate.net The continuous removal of the lower-boiling methyl pentenoate product drives the reaction equilibrium towards completion.
Fed-Batch Mode: An efficient transesterification of GVL with methanol to methyl pentenoate has been achieved with yields exceeding 95% using an acidic catalyst in a fed-batch reactor. researchgate.net
Gas-Phase Reactions: As mentioned previously, gas-phase processes using solid acid or basic catalysts have been explored. These methods offer advantages such as easier catalyst separation and potential for continuous operation.
The following table details various reaction conditions and precursors investigated for the synthesis of methyl pentenoate.
Table 2: Explored Precursors and Reaction Conditions for Methyl Pentenoate Synthesis
| Precursor | Catalyst | Reaction System | Key Outcome | Reported Yield/Selectivity |
|---|---|---|---|---|
| γ-Valerolactone (GVL) | Acidic Catalyst (e.g., Nafion NR50) | Catalytic Distillation | High yield of methyl pentenoate. | >95% yield |
| γ-Valerolactone (GVL) | Acidic Catalyst | Fed-Batch Mode | Efficient transesterification to methyl pentenoate. | >95% yield |
| γ-Valerolactone (GVL) | ZrO₂/SiO₂ | Gas-Phase Flow System | High selectivity for this compound. | 81% selectivity for M4P |
Reactivity and Reaction Mechanisms of Methyl 4 Pentenoate
Olefinic Reactivity of the Terminal Double Bond
The terminal double bond in methyl 4-pentenoate is susceptible to a variety of addition and transformation reactions common to alkenes. Its position at the end of the carbon chain makes it sterically accessible for reactions with organometallic catalysts.
Metathesis Reactions with Metal Alkylidene Complexes
Olefin metathesis is a powerful class of reactions that involves the cleavage and reformation of carbon-carbon double bonds, catalyzed by metal alkylidene complexes, often referred to as Schrock or Grubbs-type catalysts. These reactions proceed through a metallacyclobutane intermediate. The general mechanism involves the [2+2] cycloaddition of the olefin to the metal alkylidene, followed by a retro-[2+2] cycloaddition to yield new olefin and metal alkylidene species.
Well-defined ruthenium and molybdenum alkylidene complexes are commonly employed as catalysts for these transformations. The choice of catalyst can influence the rate, selectivity, and functional group tolerance of the reaction.
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that utilizes cyclic olefins as monomers. The driving force for this reaction is the relief of ring strain in the cyclic monomer. While this compound itself is an acyclic olefin and therefore does not undergo ROMP as a monomer, it can play a crucial role in these polymerization reactions as a chain transfer agent (CTA).
In the context of ROMP, a CTA is used to control the molecular weight of the resulting polymer. The acyclic olefin reacts with the propagating metal alkylidene species, terminating one polymer chain and generating a new metal alkylidene that can initiate the growth of a new chain. The efficiency of this compound as a CTA depends on the reactivity of its terminal double bond towards the specific metal alkylidene catalyst being used. This application is significant in the synthesis of polymers with controlled molecular weights and narrow polydispersity indices.
Cross-metathesis (CM) is an intermolecular metathesis reaction between two different olefins. This reaction is a valuable tool for the formation of new carbon-carbon double bonds and the synthesis of complex molecules from simpler starting materials. The cross-metathesis of this compound with other olefins can lead to the formation of a variety of unsaturated esters.
The outcome of a cross-metathesis reaction is influenced by factors such as the relative reactivities of the olefin substrates and the choice of catalyst. In the reaction of this compound, a terminal olefin, with another terminal olefin, a statistical mixture of homodimers and the desired cross-product can be formed. To favor the formation of the cross-product, one of the olefins can be used in excess.
The reaction of this compound with internal or electron-deficient olefins can also be achieved, often with high selectivity, depending on the catalyst and reaction conditions. For instance, the cross-metathesis with electron-deficient olefins like acrylates is a known strategy for the synthesis of bifunctional molecules.
| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Yield | Selectivity |
|---|---|---|---|---|---|
| Methyl Oleate | cis-4-Octene | Grubbs II Catalyst | 1-Decene, Methyl 9-decenoate | High Conversion | High |
| Methyl Oleate | cis-Stilbene | Grubbs II Catalyst | Stilbene-derived products | High Conversion | High |
| Methyl Oleate | Ethylene (Ethenolysis) | Hoveyda-Grubbs II Catalyst | 1-Decene, Methyl 9-decenoate | >80% | ~77% |
| Eugenol Derivative | Methyl Acrylate | Ruthenium Catalyst | Cross-metathesis product | 79% | - |
Hydroformylation of this compound
Hydroformylation, also known as the oxo process, is a key industrial reaction that involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This reaction is typically catalyzed by transition metal complexes, most notably those of rhodium and cobalt, and results in the formation of aldehydes. The hydroformylation of this compound can yield two isomeric aldehydes: methyl 5-formylpentanoate (the linear product) and methyl 4-formyl-4-methylbutanoate (the branched product).
A significant advancement in hydroformylation technology is the use of aqueous biphasic systems. In this setup, the catalyst resides in the aqueous phase, while the substrate and products are in an organic phase. This allows for the easy separation and recycling of the expensive rhodium catalyst.
For the hydroformylation of this compound, a rhodium catalyst is often used in conjunction with a water-soluble phosphine (B1218219) ligand, such as tris(3-sulfophenyl)phosphine (B8695854) trisodium (B8492382) salt (TPPTS). This ligand coordinates to the rhodium center, enhancing its catalytic activity and selectivity, while its sulfonate groups render the entire complex soluble in water. This method has been shown to be highly effective for the selective hydroformylation of this compound to the linear aldehyde, methyl 5-formylpentanoate, which is a valuable intermediate in the production of polymers like nylon. Research has demonstrated that this system can achieve high selectivity for the linear product, with linear to branched (l:b) ratios reaching as high as 97:3.
The regioselectivity of the hydroformylation reaction (the preference for the formation of the linear versus the branched aldehyde) is a critical aspect and can be significantly influenced by the choice of ligands coordinated to the metal center. The steric and electronic properties of the ligands play a pivotal role in directing the outcome of the reaction.
Generally, bulky phosphine ligands tend to favor the formation of the linear aldehyde by sterically hindering the approach of the substrate that would lead to the branched product. The electronic nature of the ligand also has an impact; electron-donating ligands can increase the catalytic activity, while the effect on regioselectivity can be more complex.
For instance, the use of bidentate phosphine ligands with a large "bite angle" (the P-Rh-P angle) can strongly favor the formation of the linear product. Conversely, certain phosphite (B83602) ligands have been shown to favor the formation of branched aldehydes in the hydroformylation of other terminal olefins. The interplay between the steric bulk and the electronic properties of the ligand, as well as the reaction conditions such as temperature and pressure, all contribute to the final product distribution.
| Substrate | Catalyst System | Ligand | Linear:Branched Ratio (l:b) | Key Ligand Property |
|---|---|---|---|---|
| This compound | Rhodium | TPPTS | 97:3 | Water-soluble, promotes linear selectivity |
| 1-Octene | Rhodium | Triphenylphosphine (TPP) | ~2-4:1 | Standard monodentate phosphine |
| 1-Octene | Rhodium | Xantphos | >98:2 | Bidentate ligand with a large bite angle |
| Propene | Rhodium | Phospholane-phosphite | Favors branched | Specific phosphite structure |
Amidation Reactions
Amidation involves the conversion of the ester group into an amide. This can be achieved through various methods, including reactions with amines or other nitrogen-containing nucleophiles.
The photochemical addition of formamide (B127407) to terminal olefins is a known method for producing amides. acs.org This reaction typically proceeds via a free-radical mechanism. Under photochemical conditions, a sensitizer, such as acetone, absorbs light and initiates the homolytic cleavage of the C-H bond in formamide, generating a carbamoyl (B1232498) radical (•CONH₂).
This radical can then add to the terminal double bond of this compound. The addition is expected to follow an anti-Markovnikov selectivity, where the carbamoyl radical adds to the terminal carbon (C5) of the double bond, which is less sterically hindered and results in a more stable secondary radical intermediate. This intermediate then abstracts a hydrogen atom from another formamide molecule to yield the final product, methyl 5-amidopentanoate, and propagates the radical chain.
While this reaction is well-established for terminal alkenes, specific studies detailing the photochemical amidation of this compound with formamide are not extensively documented in readily available literature. acs.orgrsc.org However, the general principles of photo-induced radical addition to olefins support the feasibility of this transformation.
Hydrogenation Studies
Hydrogenation of this compound can be directed at the carbon-carbon double bond or the ester group, depending on the catalyst and reaction conditions.
Hydrogenation of the C=C Double Bond: The selective hydrogenation of the alkene functionality is the more common and readily achieved transformation. This reaction converts this compound into methyl pentanoate. It is typically carried out using heterogeneous catalysts containing noble metals like palladium (Pd), platinum (Pt), or rhodium (Rh) on a carbon support, or base metals like nickel (Ni). researchgate.netresearchgate.net This process is a key step in producing saturated esters, which have different physical and chemical properties.
Hydrogenation of the Ester Group: The reduction of the ester group to an alcohol (forming pent-4-en-1-ol) is a more challenging transformation that requires more forcing conditions or specific catalytic systems. acs.orgacs.org Homogeneous catalysts, such as certain ruthenium and osmium complexes, have been developed for the hydrogenation of esters to alcohols. acs.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also achieve this reduction, though this is a stoichiometric rather than a catalytic process. chemistrysteps.com
Table 1: Catalytic Systems for Hydrogenation Reactions Relevant to this compound
| Target Functional Group | Catalyst System | Typical Product | Conditions |
|---|---|---|---|
| C=C Double Bond | Pd/C, PtO₂, Raney Ni | Methyl pentanoate | H₂ gas, low to moderate pressure and temperature |
| C=C Double Bond | Copper(I)/N-heterocyclic carbene complexes | Methyl pentanoate | H₂ gas, elevated pressure and temperature |
| Ester (C=O) Group | Ru or Os-based homogeneous catalysts | Pent-4-en-1-ol | H₂ gas, often requires higher pressures and temperatures |
| Ester (C=O) Group | LiAlH₄ (stoichiometric) | Pent-4-en-1-ol | Anhydrous solvent (e.g., THF, ether), followed by aqueous workup |
Oxidation and Reduction Pathways
Oxidation: The double bond in this compound is susceptible to oxidation. The specific products depend on the oxidizing agent and reaction conditions.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a catalyst, yields methyl 4,5-epoxypentanoate. nih.govmdpi.comgoogle.commdpi.com This epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles. youtube.com
Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃), followed by a reductive or oxidative work-up, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond. This would lead to the formation of methyl 4-oxobutanoate (B1241810) and formaldehyde (B43269) or formic acid, depending on the work-up procedure.
Autoxidation: Unsaturated methyl esters are also prone to autoxidation when exposed to air and light, a process that proceeds via free-radical mechanisms to form hydroperoxides and subsequently a complex mixture of secondary oxidation products like aldehydes and ketones. nih.govmdpi.comresearchgate.netnih.govresearchgate.net The rate of oxidation generally increases with the degree of unsaturation. researchgate.net
Reduction: Reduction pathways for this compound primarily target either the alkene or the ester group.
Alkene Reduction: As discussed under hydrogenation, the C=C double bond can be selectively reduced to a single bond using catalytic hydrogenation, resulting in methyl pentanoate. tandfonline.comorganic-chemistry.org This is a form of 1,2-reduction.
Ester Reduction: The ester group can be reduced to a primary alcohol. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the ester to pent-4-en-1-ol, preserving the double bond. chemistrysteps.com Catalytic transfer hydrogenation using specific ruthenium or osmium pincer complexes can also achieve selective reduction of the carbonyl group in unsaturated esters. acs.org
Cycloaddition Reactions
The terminal alkene in this compound can participate in cycloaddition reactions, which are powerful methods for forming cyclic structures.
[4+2] Cycloaddition (Diels-Alder Reaction): this compound can act as a dienophile in the Diels-Alder reaction when reacted with a conjugated diene. wikipedia.orgyoutube.comorganic-chemistry.orgmasterorganicchemistry.com The reaction involves the concerted interaction of the 4 π-electrons of the diene and the 2 π-electrons of the alkene in the dienophile to form a six-membered ring. wikipedia.org The presence of the electron-withdrawing ester group can influence the reactivity of the dienophile, although it is not directly conjugated with the double bond. The reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) derivative. nih.govmdpi.com
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are also possible, where the alkene of this compound reacts with another alkene under UV light to form a cyclobutane (B1203170) ring.
[3+2] Cycloaddition: The alkene can also react with 1,3-dipoles (e.g., azides, nitrile oxides, or ozone) in [3+2] cycloaddition reactions to form five-membered heterocyclic rings.
Table 2: Examples of Potential Cycloaddition Reactions with this compound
| Reaction Type | Reactant | General Product Structure |
|---|---|---|
| [4+2] Diels-Alder | 1,3-Butadiene | Methyl (cyclohex-3-en-1-yl)acetate |
| [4+2] Diels-Alder | Cyclopentadiene | Methyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate |
| [3+2] Dipolar Cycloaddition | Ozone (O₃) | Ozonide, leading to cleavage products |
| [2+2] Photocycloaddition | Ethene | Methyl (2-cyclobutyl)acetate |
Ester Group Reactivity
The methyl ester group is a key reactive site in this compound, allowing for transformations common to carboxylic acid derivatives.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, this reaction can be used to synthesize a variety of other 4-pentenoate esters. The reaction is an equilibrium process and can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.comijcce.ac.ir
Acid-Catalyzed Transesterification: In the presence of a strong acid (e.g., sulfuric acid), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol (e.g., ethanol). masterorganicchemistry.com To drive the equilibrium towards the desired product (e.g., ethyl 4-pentenoate), the alcohol reactant is typically used in large excess.
Base-Catalyzed Transesterification: A strong base, such as an alkoxide (e.g., sodium ethoxide), can also catalyze the reaction. researchgate.netyoutube.com The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. researchgate.net Subsequent elimination of the original methoxide (B1231860) group yields the new ester. This method is often faster than acid catalysis but requires anhydrous conditions to prevent saponification of the ester. masterorganicchemistry.com
The synthesis of methyl pentenoate isomers via the transesterification of gamma-valerolactone (B192634) (GVL) with methanol (B129727) is a well-studied reaction, highlighting the industrial relevance of this transformation. researchgate.netnih.gov
Table 3: Conditions for Transesterification of this compound
| Catalysis Type | Catalyst Example | Alcohol Reactant | Product Example | Key Considerations |
|---|---|---|---|---|
| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | Ethanol | Ethyl 4-pentenoate | Use of excess alcohol to shift equilibrium. |
| Base-Catalyzed | Sodium Ethoxide (NaOEt) | Ethanol | Ethyl 4-pentenoate | Faster reaction; requires anhydrous conditions. |
| Enzymatic | Lipase (B570770) | Propanol | Propyl 4-pentenoate | Mild conditions, high selectivity. |
Hydrolysis and Saponification
The ester functionality in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, this compound can be hydrolyzed to yield 4-pentenoic acid and methanol. chemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk The mechanism, which is the reverse of Fischer esterification, involves the initial protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A series of proton transfers then occurs, leading to the formation of a tetrahedral intermediate. Finally, methanol is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of this compound can also be achieved using a base, such as sodium hydroxide (B78521). This process is known as saponification and is an irreversible reaction. masterorganicchemistry.comoperachem.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the intermediate collapses, leading to the elimination of the methoxide ion (CH₃O⁻) as the leaving group. The methoxide ion is a strong base and deprotonates the newly formed 4-pentenoic acid to produce methanol and the 4-pentenoate salt. masterorganicchemistry.com To obtain the free carboxylic acid, an acidic workup is required to protonate the carboxylate salt. masterorganicchemistry.com
The general mechanism for the saponification of an ester is as follows:
Nucleophilic attack by the hydroxide ion on the carbonyl carbon. masterorganicchemistry.com
Formation of a tetrahedral intermediate. masterorganicchemistry.com
Elimination of the alkoxide leaving group (methoxide in this case). masterorganicchemistry.com
Deprotonation of the carboxylic acid by the alkoxide to form the carboxylate salt and alcohol. masterorganicchemistry.com
| Reaction | Reagents | Products | Key Features |
| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄), Water | 4-Pentenoic Acid, Methanol | Reversible, requires excess water to favor products. |
| Saponification | Base (e.g., NaOH, KOH) | 4-Pentenoate Salt, Methanol | Irreversible, produces the salt of the carboxylic acid. |
Mechanisms of Action in Catalytic Cycles
Role as Chain Transfer Agent in Polymerization
In the field of polymer chemistry, a chain transfer agent (CTA) is a substance that can react with a growing polymer chain, terminating its growth and initiating the growth of a new chain. wikipedia.org This process is a crucial method for controlling the molecular weight of the resulting polymer. wikipedia.org this compound can function as a chain transfer agent in certain polymerization reactions.
The general mechanism of chain transfer involves the abstraction of an atom (often hydrogen) from the chain transfer agent by the active center of the growing polymer chain. wikipedia.org This terminates the original polymer chain and creates a new radical on the chain transfer agent, which can then initiate the polymerization of a new monomer molecule. wikipedia.org
Detailed research has shown that this compound acts as a chain transfer agent during the polymerization of exo,exo-5,6-bis(methoxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene, a reaction catalyzed by a ruthenium(II) complex, RuII(H₂O)₆(tos)₂ (where tos is p-toluenesulfonate). The allylic hydrogens on the carbon atom adjacent to the double bond in this compound are susceptible to abstraction by the growing polymer chain radical. This abstraction terminates the polymer chain and generates a resonance-stabilized radical on the this compound molecule. This new radical can then add to a monomer unit, thereby initiating the formation of a new polymer chain.
The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. A higher Ctr value indicates a more effective chain transfer agent.
| Polymerization Step | Description |
| Initiation | A radical initiator creates an active species from a monomer. |
| Propagation | The active polymer chain adds monomer units, increasing its length. |
| Chain Transfer | The active polymer chain reacts with the chain transfer agent (this compound), terminating the chain and creating a new radical from the CTA. |
| Re-initiation | The new radical from the CTA initiates the growth of a new polymer chain. |
Ligand Interactions in Transition Metal Catalysis
This compound possesses two key functional groups that can interact with a transition metal center: the terminal carbon-carbon double bond and the oxygen atoms of the ester group. These features allow it to act as a ligand in various transition metal-catalyzed reactions. nih.gov
The interaction of the terminal alkene with a transition metal typically involves the donation of the π-electrons from the double bond to an empty d-orbital on the metal center, forming a π-complex. libretexts.org This type of interaction is fundamental in many catalytic processes, including hydrogenation, hydroformylation, and metathesis. The strength of this interaction depends on the nature of the metal and the other ligands present in the coordination sphere.
The oxygen atoms of the ester group in this compound have lone pairs of electrons that can be donated to a vacant orbital on a Lewis acidic transition metal center, forming a coordinate covalent bond. The carbonyl oxygen is generally a better donor than the ether oxygen due to its greater electron density. This interaction can activate the ester group towards nucleophilic attack or influence the stereochemistry of reactions at or near the coordination site.
In catalytic cycles, this compound can coordinate to the metal center through either the alkene or the ester group, or potentially as a bidentate ligand involving both functionalities, although the latter is less common due to the flexibility of the alkyl chain. The mode of coordination can influence the reactivity of the molecule. For instance, coordination through the alkene can facilitate reactions such as olefin metathesis. It has been reported that the metathesis of this compound occurs with different Molybdenum(VI) alkylidene complexes.
Polymer Chemistry
In polymer chemistry, this compound's unsaturated nature allows it to participate in polymerization processes and modify polymeric materials. lookchem.comontosight.ai
Monomer in Polymerization Processes
This compound can be utilized as a monomer for the production of polymers with specific properties. ontosight.ai It can be incorporated into copolymers, such as poly(ethyl acrylate-co-ethyl 4-pentenoate), for materials science applications. Furthermore, this compound has been reported to act as a chain transfer agent in the polymerization of certain compounds, influencing the resulting polymer structure. lookchem.com
Influence on Polymer Molecular Weight and Architecture
As a chain transfer agent, this compound plays a role in controlling the molecular weight and architecture of polymers. lookchem.com Its use in polymerization processes can lead to polymers tailored for specific applications. lookchem.com
Functionalization of Polymeric Materials
While direct information on the functionalization of polymeric materials specifically with this compound is limited in the provided text, related research indicates that compounds with similar unsaturated structures, like 4-pentenoic acid, can be used to functionalize surfaces, such as cellulose, through reactions like thiol-ene click chemistry. rsc.org This suggests a potential for this compound to be used in similar functionalization strategies due to its terminal alkene group.
Synthesis of Biogenic Polymeric Materials from 4-Pentenoic Acid and Isosorbide
Research has explored the synthesis of biogenic polymeric materials using derivatives of lignocellulosic biomass, specifically 4-pentenoic acid and isosorbide. acs.orgacs.orglcpo.fr These polymers are synthesized via acyclic diene metathesis (ADMET) polymerization. acs.orgacs.org This approach aims to create sustainable, bio-based polymers with potential applications, including in biomedical fields like cartilage material. acs.orgacs.org The resulting polyester (B1180765) derivatives have been characterized for their chemical structure, thermal properties (such as glass transition temperature), mechanical properties, and cell compatibility. acs.org
Here is a data table summarizing some properties of a biogenic polymer derived from 4-pentenoic acid and isosorbide:
| Property | Value | Method of Evaluation |
| Glass Transition Temperature | 17 °C | DSC |
| Amorphous Behavior | Yes | DSC |
| Cytotoxicity | Evaluated | Cytotoxicity test |
Chemical Intermediate for Complex Organic Molecules
This compound serves as a versatile chemical intermediate in the synthesis of various organic compounds. lookchem.comontosight.ai Its reactivity in reactions like amidation and metathesis makes it a valuable component in the creation of complex molecules. lookchem.com
Precursor for Pharmaceuticals and Agrochemicals
This compound, and structurally related compounds like methyl 3,3-dimethyl-4-pentenoate and ethyl 2-methyl-3 & -4-pentenoates, are highlighted as intermediates and precursors in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai4strgroup.com Its use in this capacity contributes to the development of biologically active molecules and drug candidates. ontosight.ai4strgroup.com
Synthesis of Specialty Chemicals
This compound is employed as a chemical intermediate in the synthesis of various organic compounds, including specialty chemicals. ontosight.ailookchem.com Its reactivity allows for participation in reactions such as amidation and metathesis, which are crucial for creating complex molecules. alkalisci.comlookchem.com The compound's properties and reactivity make it valuable for various chemical transformations. ontosight.ai Methyl 3,3-dimethyl-4-pentenoate, a related branched-chain unsaturated methyl ester, is also noted for its potential applications in synthetic chemistry and as an intermediate in the synthesis of natural products, pharmaceuticals, and other specialty chemicals. ontosight.ai
Production of Nylon Intermediates from Bio-Based Levulinic Acid
Methyl pentenoates, including this compound, can be produced from bio-based levulinic acid and utilized as intermediates in the production of nylon monomers such as adipic acid, dimethyl adipate (B1204190), or caprolactam. lookchem.commaterials.internationalresearchgate.net Levulinic acid, obtainable from renewable biomass, can be converted to gamma-valerolactone (GVL) through hydrogenation. materials.internationalresearchgate.net Ring-opening and esterification of GVL with methanol, often catalyzed by solid acid catalysts like ZrO₂/SiO₂, can yield a mixture of methyl pentenoate isomers, with this compound being a significant product. researchgate.netresearchgate.netnih.gov This mixture can then be further processed to obtain nylon intermediates. For example, selective hydroformylation of this compound can produce methyl 5-formyl-valerate, which can be converted to epsilon-caprolactam. researchgate.netnih.gov The remaining methyl 2- and 3-pentenoate isomers can be converted to dimethyl adipate. nih.gov This demonstrates a potential pathway for producing renewable nylon intermediates from biomass-derived levulinic acid using this compound as a key intermediate. lookchem.commaterials.internationalresearchgate.netresearchgate.netnih.gov
Derivatives for Flavors and Fragrances
While this compound itself is described as having a green fruity aroma and is listed as a flavoring agent or adjuvant, it is also a precursor to derivatives used in the flavors and fragrances industry. nih.govthegoodscentscompany.com Related compounds, such as 2-methyl-4-pentenoic acid, are used as raw materials or enhancers for fruity flavors and fragrances. fishersci.nothermofisher.krthermofisher.comfishersci.pt Ethyl 2-methyl-3 & -4-pentenoates are also utilized as fragrances and flavors, possessing an ethereal fruity odor. ulprospector.com Methyl 4-methyl-2-pentenoate is another related compound with applications as a flavoring and fragrance agent due to its fruity aroma and pleasant scent. smolecule.com Although this compound is noted as "not for fragrance use" in one source, its structural features make it a relevant starting material for the synthesis of compounds with flavor and fragrance properties. thegoodscentscompany.com
Surface Modification and Nanomaterials
This compound is relevant in the field of surface modification, particularly for nanomaterials. 4strgroup.com
Silicon Nanoparticle Surface Modifications
This compound has been utilized in the surface modification of silicon nanoparticles (Si-np). 4strgroup.comescholarship.org Functionalization of hydrogen-terminated silicon nanoparticles with this compound can be achieved through procedures based on thermal hydrosilylation of alkenes on hydride-terminated silicon surfaces. escholarship.org This process allows the molecule to attach to the silicon surface via the terminal double bond, leaving the methyl ester group available for further functionalization. escholarship.org The successful attachment of methyl ester linkers to the surface of silicon nanoparticles has been indicated by techniques such as FTIR spectroscopy, which shows characteristic stretching and bending vibrations corresponding to the methyl ester and alkane groups. escholarship.orgresearchgate.net This surface modification is a crucial step in developing functionalized silicon nanoparticles for various applications. escholarship.orgbuffalo.edu
Compound Table
| Compound Name | PubChem CID |
| This compound | 543664 |
| Levulinic acid | 11579 |
| Adipic acid | 196 |
| Hexamethylenediamine | 16402 |
| Nylon 6,6 | 36070 thegoodscentscompany.com, 24866842 scribd.com |
| 2-Methyl-4-pentenoic acid | 549519 suprabank.org |
| gamma-Valerolactone | 11578 uni.lu |
| epsilon-Caprolactam | 7768 nih.gov |
| Dimethyl adipate | 10971 nih.gov |
Note: PubChem CID for Nylon 6,6 shows multiple entries; 36070 and 24866842 are provided. PubChem CID for Dimethyl adipate is derived from the components listed for Nylon 6/66.## this compound: A Versatile Compound in Advanced Materials Science
This compound is a chemical compound characterized by the molecular formula C₆H₁₀O₂ and identified by PubChem CID 543644. nih.gov This unsaturated methyl ester presents as a colorless liquid with a distinctive green fruity aroma. nih.gov Its synthesis is commonly achieved through the esterification of 4-pentenoic acid with methanol. alkalisci.comsigmaaldrich.com The presence of both a terminal double bond and a methyl ester group within its structure renders this compound a valuable and adaptable intermediate for a range of chemical transformations. ontosight.ai4strgroup.com
Applications of Methyl 4 Pentenoate in Advanced Materials Science
Surface Modification and Nanomaterials
This compound plays a role in the field of surface modification, particularly in the context of nanomaterials. 4strgroup.com
Silicon Nanoparticle Surface Modifications
This compound has been employed in the surface modification of silicon nanoparticles (Si-np). 4strgroup.comescholarship.org The functionalization of hydrogen-terminated silicon nanoparticles with this compound can be achieved through procedures based on the thermal hydrosilylation of alkenes on hydride-terminated silicon surfaces. escholarship.org This process enables the attachment of the this compound molecule to the silicon surface via its terminal double bond, leaving the methyl ester group exposed for potential further functionalization. escholarship.org Evidence for the successful grafting of methyl ester linkers onto the surface of silicon nanoparticles has been obtained through techniques such as FTIR spectroscopy, which reveals characteristic vibrational modes corresponding to the methyl ester and alkane functionalities. escholarship.orgresearchgate.net This surface modification step is essential for the development of functionalized silicon nanoparticles intended for various applications. escholarship.orgbuffalo.edu
Spectroscopic and Computational Characterization of Methyl 4 Pentenoate
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are essential tools for the unambiguous identification and structural characterization of organic compounds like methyl 4-pentenoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides insights into the local chemical environment of atomic nuclei, most commonly ¹H and ¹³C. Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of signals to specific atoms within the molecule, thereby confirming its structure.
Proton NMR (¹H NMR) spectroscopy is used to identify the different types of hydrogen atoms in this compound and their relative positions. The chemical shifts (δ), multiplicities (splitting patterns), and integration of the signals provide key structural information. While specific ¹H NMR data for this compound is linked in databases nih.gov, detailed peak assignments and coupling constants from direct search results are limited. However, for related compounds like ethyl 4-methyl-4-pentenoate, ¹H NMR spectra are available, indicating the type of data typically obtained nih.govchemicalbook.com. Analysis of a ¹H NMR spectrum for this compound would show distinct signals for the methyl group protons (-OCH₃), the methylene (B1212753) protons adjacent to the ester carbonyl, the methylene protons allylic to the double bond, and the vinylic protons of the terminal alkene. The splitting patterns would arise from spin-spin coupling between neighboring protons, providing information about the connectivity of the different segments of the molecule.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. Each chemically distinct carbon atom in the molecule gives rise to a separate signal. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms, allowing for the differentiation of carbonyl carbons, sp² carbons of the alkene, sp³ carbons, and the methyl carbon of the ester. ¹³C NMR spectra for this compound are available in spectroscopic databases nih.gov. Analysis of a ¹³C NMR spectrum would reveal signals corresponding to the carbonyl carbon, the two vinylic carbons, the methylene carbon alpha to the carbonyl, the methylene carbon allylic to the alkene, and the methyl carbon of the ester group.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This fragmentation pattern can serve as a unique fingerprint for identification.
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing volatile and semi-volatile compounds like this compound, especially in mixtures. The GC separates the components of a sample before they enter the MS detector. The mass spectrum of each separated component is then obtained, providing its molecular weight and characteristic fragmentation ions. GC-MS data for this compound are available in databases nih.govhmdb.caspectrabase.com. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (114.14 g/mol ). nih.govspectrabase.com Characteristic fragmentation ions result from the cleavage of specific bonds within the molecule. Common fragmentation pathways for methyl esters and alkenes would be expected, leading to fragment ions that help confirm the presence of these functional groups and their positions. For example, a significant peak at m/z 55 is noted in some GC-MS data for this compound nih.gov. Other potential fragmentations could involve the loss of the methyl group (m/z 99), loss of the methoxy (B1213986) group (m/z 83), or fragmentation related to the pentenyl chain and the double bond.
Here is a summary of some spectroscopic data points for this compound:
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable techniques for identifying the functional groups present in this compound and studying its vibrational modes. FTIR spectra of this compound typically show characteristic absorption bands corresponding to its key functional groups: the ester carbonyl (C=O), the alkene double bond (C=C), and various C-H stretching and bending vibrations.
A strong C=O stretching vibration is expected in the region of 1735-1750 cm⁻¹, typical for saturated aliphatic esters. researchgate.net The presence of the terminal alkene group is indicated by C=C stretching vibrations around 1640 cm⁻¹ and vinylic C-H stretching vibrations around 3080 cm⁻¹. researchgate.net Alkanes' C-H stretching and bending vibrations appear in the 3000-2800 cm⁻¹ and 1450 cm⁻¹ ranges, respectively. researchgate.net
Studies involving the functionalization of silicon nanoparticles with methyl ester linkers have utilized FTIR spectroscopy to confirm the successful attachment of these groups, observing a strong C=O stretching band at 1745 cm⁻¹, similar to that of the starting this compound. researchgate.net
An interactive table showing characteristic IR/FTIR peaks for this compound based on available data:
| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1745 | Strong stretching vibration |
| C=C (Alkene) | ~1640 | Stretching vibration |
| =C-H (Alkene) | ~3080 | Stretching vibration |
| C-H (Alkane) | 2800-3000 | Stretching vibrations |
| C-H (Alkane) | ~1450 | Bending vibrations |
UV-Visible Spectroscopy
Information specifically on the UV-Visible (UV-Vis) spectroscopy of this compound is limited in the provided search results. UV-Vis spectroscopy is typically used to study electronic transitions within a molecule, particularly those involving pi systems and non-bonding electrons. For simple unsaturated esters like this compound, the UV-Vis spectrum is expected to show absorption bands in the lower UV region due to the π→π* transition of the alkene group and the n→π* transition of the carbonyl group. The exact wavelengths and intensities of these absorptions would depend on the solvent and concentration.
While direct UV-Vis data for this compound was not extensively found, related studies on other compounds, such as ethyl 2-methyl-4-pentenoate, mention the evaluation of phototoxicity/photoallergenicity endpoints based on UV/Vis spectra, indicating that such analysis is relevant for unsaturated compounds with similar chromophores. nih.gov
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR spectroscopy. It involves the inelastic scattering of light by molecular vibrations. Raman active modes typically involve changes in polarizability of the molecule during vibration.
The Raman spectrum of this compound would exhibit bands corresponding to its vibrational modes, including those of the ester and alkene functional groups, as well as the hydrocarbon chain. While specific peak assignments for this compound's Raman spectrum were not detailed in the search results, the availability of Raman spectra for this compound is indicated by databases like SpectraBase. spectrabase.com
Computational Chemistry Studies
Computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating the electronic structure, reactivity, and conformational preferences of molecules like this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations are widely used to study the electronic structure of molecules, including parameters such as molecular orbitals (e.g., HOMO and LUMO), charge distribution, and electrostatic potential. These calculations can provide insights into the reactivity of different parts of the molecule.
For this compound, DFT calculations can be used to understand the electronic environment of the alkene double bond and the ester group, which are key reactive centers. Studies on related compounds, such as 4-methyl-3-penten-2-one, have utilized DFT (specifically B3LYP method with various basis sets) to determine stable geometries, analyze electronic properties like HOMO and LUMO energies, and perform Natural Bond Orbital (NBO) analysis to understand electronic exchange interactions and charge delocalization. researchgate.net
DFT calculations can also predict reaction pathways and transition states, aiding in the understanding of the reactivity of this compound in various chemical transformations. For example, DFT analysis has been employed to determine the chemical reactivity and electronic properties of surfactant systems in reactions involving 4-arylmethyl-4-pentenoic acid derivatives. researchgate.net In the context of catalysis, DFT calculations can model alkene coordination geometries and predict regioselectivity in reactions like Heck reactions involving similar unsaturated esters. DFT has also been used to investigate the electronic structure of sulfur in studies related to methyl pentenoate. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. These simulations can provide information about the conformational flexibility of a molecule, its interactions with a solvent or other molecules, and the dynamics of chemical processes.
Conformational Analysis and Potential Energy Surface Scans
Conformational analysis involves studying the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds and their relative energies. Potential Energy Surface (PES) scans are computational methods used to map the energy of a molecule as a function of one or more dihedral angles, allowing for the identification of stable conformers and the energy barriers between them.
For this compound, conformational analysis would focus on the rotations around the C-C single bonds in the hydrocarbon chain and the ester group. The presence of the alkene double bond introduces some rigidity to the molecule. Studies on related unsaturated compounds, such as 4-methyl-3-penten-2-one, have utilized PES scans to determine the most stable geometry. researchgate.net Conformational analysis studies, including those using techniques like 2D NOESY experiments, have been employed for alkenic substrates like ethyl (+/-)-3-hydroxy-4-methyl-4-pentenoate to understand their preferred conformations in solution. molaid.com Additionally, the conformational analysis of 4-pentenoic acid derivatives has been explored, indicating that the "anti" conformation is often adopted. Theoretical calculations, including DFT, have been used to investigate the conformational preferences of related unsaturated esters and the influence of factors like hyperconjugative interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis
Prediction of Spectroscopic Properties
Computational methods can be employed to predict the spectroscopic properties of molecules like this compound, complementing experimental data. These predictions are often based on quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.net Predicted spectroscopic data can include NMR shifts, vibrational frequencies (IR and Raman), and mass fragmentation patterns.
Experimental spectroscopic data for this compound is available, including 1D NMR spectra (¹³C NMR), Mass Spectrometry (GC-MS), and IR spectra. nih.gov FTIR spectroscopy of this compound shows a strong C=O stretching absorption around 1745 cm⁻¹, characteristic of the ester group. researchgate.net Peaks in the 3000-2800 cm⁻¹ range and at 1450 cm⁻¹ are attributed to C-H stretching and bending, respectively, of alkane groups. researchgate.net Additionally, peaks at 3080 cm⁻¹ and 1640 cm⁻¹ are assigned to =C-H and C=C stretching of the alkene functional group. researchgate.net
Computational prediction of spectroscopic properties can aid in the interpretation of experimental spectra and provide insights into molecular structure and dynamics. For instance, predicted collision cross-section (CCS) values for this compound adducts have been calculated using computational methods, which can be useful in mass spectrometry analysis. uni.lu
While detailed computational studies specifically predicting a full range of spectroscopic properties for this compound were not extensively detailed in the search results, the availability of experimental spectra nih.govresearchgate.net indicates that this compound's spectroscopic characteristics are known and can be compared with computational predictions.
| Spectroscopic Method | Observed/Predicted Properties | Source |
| FTIR | C=O stretching (~1745 cm⁻¹), C-H stretching (3000-2800 cm⁻¹), C-H bending (1450 cm⁻¹), =C-H stretching (3080 cm⁻¹), C=C stretching (1640 cm⁻¹) | Experimental researchgate.net |
| GC-MS | Molecular ion peaks and fragmentation patterns | Experimental nih.gov |
| ¹³C NMR | Characteristic shifts for carbon atoms | Experimental nih.gov |
| Mass Spectrometry | Predicted Collision Cross Section (CCS) values for adducts | Predicted uni.lu |
Environmental and Toxicological Considerations in Advanced Research
Ecotoxicity and Environmental Fate Research
Biodegradation Studies
Specific biodegradation studies on Methyl 4-pentenoate are not extensively detailed in publicly available literature. However, as a fatty acid methyl ester (FAME), its expected biodegradation pathway can be inferred from similar compounds. The process for FAMEs is typically a multi-step biological pathway that occurs under both aerobic and anaerobic conditions. lyellcollection.org
The initial and most crucial step is the hydrolysis of the ester bond by lipase (B570770) enzymes, which are common in various microorganisms. lyellcollection.org This de-esterification would break down this compound into its constituent parts: 4-pentenoic acid and methanol (B129727). lyellcollection.org Following this, both components are expected to enter well-established metabolic pathways. The resulting fatty acid, 4-pentenoic acid, would likely undergo β-oxidation, a common process for fatty acid metabolism. Methanol, a simple alcohol, is readily metabolized by many microorganisms. The rate of degradation can be influenced by factors such as the degree of unsaturation in the fatty acid chain. researchgate.net Studies on other FAMEs have shown that unsaturated variants can be preferentially degraded through processes like photo-oxidation. researchgate.net
Environmental Impact Assessments of Production
A specific Life Cycle Assessment (LCA) for this compound is not publicly available. However, an environmental impact assessment can be constructed based on its likely manufacturing process: the esterification of a carboxylic acid and an alcohol. mdpi.com The production of this compound would involve the reaction of 4-pentenoic acid with methanol, typically using an acid catalyst. mdpi.com
The environmental impact of chemical production is multifaceted, encompassing air and water pollution, energy consumption, and waste generation. deskera.comdeskera.com Key considerations for the esterification process include:
Raw Material Sourcing : The production of precursors, often derived from petrochemical feedstocks, is a primary contributor to the environmental footprint, requiring significant energy and depleting fossil resources. deskera.com
Energy Consumption : Esterification reactions, while versatile, can be energy-intensive, particularly during product separation and purification stages. mdpi.com
Catalyst and Solvent Use : The choice of catalyst (homogeneous vs. heterogeneous) and solvents impacts the generation of waste streams and the potential for corrosion and environmental release. mdpi.com While modern heterogeneous catalysts can reduce waste and allow for reusability, their production and regeneration also carry environmental costs. mdpi.com
Emissions and Waste : The manufacturing process can release volatile organic compounds (VOCs) and generate wastewater, requiring robust control and treatment measures to mitigate harm to local ecosystems and human health. deskera.com
Regulatory Compliance in Research and Development
In the research and development phase, this compound is subject to a complex landscape of chemical regulations designed to ensure safety and proper handling. As a flavoring agent, its use is monitored by international bodies. For instance, it is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
The regulatory framework for flavoring agents varies globally but generally requires a thorough safety assessment before a substance can be approved for use in food products. hopemaxchem.com In the United States, the Food and Drug Administration (FDA) oversees flavorings under the Code of Federal Regulations (CFR), where substances can be designated as "generally recognized as safe" (GRAS) or require a food additive petition. mosaicflavors.comsigmaaldrich.com In the European Union, Regulation (EC) No 1334/2008 governs the use of flavorings, establishing a Union list of approved substances. europa.eu
For researchers, compliance involves adhering to hazard communication standards, proper labeling, and safe handling protocols. If development proceeds toward commercialization, manufacturers must navigate comprehensive regulatory systems like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, which requires detailed data on a substance's properties and risks. acs.org
| Regulation / Body | Identifier / Status | Description |
|---|---|---|
| JECFA Number | 1616 | Identifier assigned by the Joint FAO/WHO Expert Committee on Food Additives. |
| FEMA Number | 4353 | Identifier from the Flavor and Extract Manufacturers Association. |
| EU Flavourings Regulation | Governed by Regulation (EC) No 1334/2008 | Sets rules for the use of flavourings in food, including requirements for safety assessment and labelling. europa.eu |
| US FDA Regulation | Governed by 21 CFR 101.22 | Defines and regulates the use of natural and artificial flavorings in food products in the United States. sigmaaldrich.com |
Advanced Toxicological Investigations
Advanced toxicological studies move beyond acute toxicity to investigate specific, complex endpoints like genotoxicity and skin sensitization, which are crucial for assessing long-term human health risks.
Genotoxicity Assessments
Specific experimental data on the genotoxicity of this compound is not readily found in public scientific literature. In such data-gap scenarios, modern toxicology often employs a "read-across" approach. nih.gov This method uses data from structurally similar chemicals (analogs) to predict the toxicity of a target chemical. epa.govepa.gov
For a genotoxicity assessment of this compound, the read-across approach would involve:
Identifying Analogs : Selecting chemicals with a similar ester functional group and carbon chain length for which reliable genotoxicity data (e.g., from an Ames test or in vitro micronucleus test) exists. nih.gov
Justifying Similarity : The justification would focus on shared structural features and reactivity profiles, as the reactivity of a chemical towards nucleic acids is a key factor in its mutagenic potential. nih.gov
Predicting the Outcome : Based on the consistent negative or positive results from the analogs, a prediction is made for the target compound. This process is guided by frameworks from regulatory bodies like the OECD and ECHA. europa.eu
This data-driven, systematic approach allows for robust safety assessments while reducing the need for extensive animal testing. nih.govepa.gov
Skin Sensitization and Irritation Studies
The potential for a chemical to cause skin irritation or induce an allergic skin reaction (sensitization) is a critical toxicological endpoint.
Irritation: Skin irritation is a direct, reversible inflammatory reaction of the skin to a substance. In vitro testing methods using 3D human skin models are now standard for evaluating irritation potential, largely replacing traditional animal tests. criver.com These assays measure cellular damage and inflammatory responses following chemical exposure. criver.com
Sensitization: Skin sensitization is a more complex immunological response, where initial exposure primes the immune system, and subsequent exposures can trigger an allergic reaction (allergic contact dermatitis). senzagen.com Modern assessment of sensitization follows the Adverse Outcome Pathway (AOP), which breaks the process down into four key events. senzagen.com A variety of non-animal New Approach Methodologies (NAMs) are used to investigate these key events, including:
DPRA (Direct Peptide Reactivity Assay) : Measures the reactivity of a chemical with skin proteins (Key Event 1). senzagen.com
KeratinoSens™/LuSens™ : Assays that detect the activation of inflammatory pathways in skin cells (Key Event 2). senzagen.com
h-CLAT (human Cell Line Activation Test) : Evaluates the activation of dendritic cells, which are key to the immune response (Key Event 3). senzagen.com
Traditionally, animal tests like the murine Local Lymph Node Assay (LLNA) or guinea pig tests were used, but the field is rapidly moving toward these more human-relevant in vitro and in chemico methods for both hazard classification and risk assessment. nih.govinchem.org
| Toxicological Endpoint | Finding / Research Approach | Description |
|---|---|---|
| Genotoxicity | Data not publicly available; Read-across approach recommended. | Uses data from structurally similar compounds to predict mutagenic or clastogenic potential, focusing on chemical reactivity with DNA. nih.gov |
| Skin Irritation | Considered an irritant. | Defined as reversible skin damage. Modern assessment uses in vitro 3D human skin models to measure cytotoxicity and inflammatory markers. criver.com |
| Skin Sensitization | Specific data not publicly available; Assessment via New Approach Methodologies (NAMs). | An immunological (allergic) response. NAMs are used to assess key events in the Adverse Outcome Pathway, such as protein reactivity and immune cell activation. senzagen.com |
Phototoxicity/Photoallergenicity
A primary in vitro method for assessing phototoxicity is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test . This assay compares the cytotoxicity of a substance in the presence and absence of non-cytotoxic doses of simulated solar light. The test utilizes a permanent mouse fibroblast cell line (Balb/c 3T3) to measure the concentration-dependent reduction in the uptake of the vital dye Neutral Red 48 hours after treatment with the test chemical and subsequent exposure to light. A substance is classified as phototoxic if its cytotoxicity is significantly increased by light exposure.
For photoallergenicity, in vitro models often focus on key mechanisms in the adverse outcome pathway, such as photochemical reactivity, peptide/protein binding, and the activation of dendritic cells. These models can include assays that measure the photo-induced binding of a chemical to human serum albumin or the activation of specific keratinocyte or dendritic cell lines upon exposure to the chemical and UV light.
Should in vitro tests indicate a potential for phototoxicity or photoallergenicity, further evaluation using in vivo models, such as studies in hairless mice or guinea pigs, would be warranted to understand the response in a whole-organism system, though the trend is to reduce animal testing where possible. nih.govnih.gov
In Vitro and In Vivo Toxicity Models
The toxicological profile of a chemical compound is typically established through a tiered approach using various in vitro and in vivo models. These models are designed to identify potential hazards, understand mechanisms of toxicity, and establish dose-response relationships.
In Vitro Toxicity Models: In vitro models are essential for initial toxicity screening due to their cost-effectiveness, high-throughput capabilities, and reduction in the use of animal testing. researchgate.net These systems use cultured cells to assess the effects of a substance on cellular viability, metabolic activity, and specific toxicological endpoints. researchgate.net For a compound like this compound, a battery of in vitro tests would typically be employed.
The advancement of these models is crucial for providing consistent, rapid, and cost-effective toxicity testing. researchgate.net They offer numerous advantages, including a decrease in the number of animals used, reduced costs associated with animal maintenance, and the need for smaller quantities of test chemicals. researchgate.net
| Assay Type | Purpose | Typical Endpoints Measured | Example Cell Lines |
|---|---|---|---|
| Cytotoxicity Assays (e.g., MTT, MTS, LDH) | Assess cell viability and metabolic activity. researchgate.netmdpi.com | Mitochondrial dehydrogenase activity, membrane integrity. researchgate.net | HepG2 (Liver), A549 (Lung), HaCaT (Skin) |
| Genotoxicity Assays (e.g., Ames test, in vitro micronucleus test) | Detect potential to cause DNA or chromosomal damage. | Bacterial reverse mutation, formation of micronuclei. researchgate.net | Salmonella typhimurium, Escherichia coli, CHO (Chinese Hamster Ovary) |
| Organ-Specific Toxicity Models | Evaluate toxicity in cells derived from specific organs (e.g., liver, kidney). | Changes in organ-specific biomarkers, cell morphology. | Primary hepatocytes, HK-2 (Kidney) |
| 3D Cell Culture Models (e.g., Spheroids, Organoids) | Provide a more physiologically relevant model by mimicking tissue architecture. mdpi.com | Cell viability, barrier function, differentiated cell function. mdpi.com | Organ-specific spheroids (e.g., liver spheroids) |
In Vivo Toxicity Models: While in vitro methods are improving, in vivo studies remain central to regulatory toxicology to understand the effects of a substance on a complex, whole organism. nih.govdundee.ac.uk These studies are conducted in animal models, most commonly rodents (rats or mice), and are essential for assessing systemic toxicity, toxicokinetics (absorption, distribution, metabolism, and excretion), and potential long-term health effects. nih.govdundee.ac.ukmdpi.com
Newer "smart" in vivo approaches, such as the use of sophisticated stress response reporter mice, aim to provide early biomarkers of toxic potential in a highly reproducible manner, which can help refine studies and reduce the number of animals required. nih.govdundee.ac.uk These models can provide early and sensitive detection of cellular stress responses like oxidative stress or DNA damage. dundee.ac.uk
Sustainable Production and Green Chemistry Principles
The production of this compound is an area where the principles of green chemistry can be effectively applied to enhance sustainability. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This involves considerations such as the use of renewable feedstocks, increasing energy efficiency, and minimizing waste.
Waste Reduction and Byproduct Minimization
A key principle of green chemistry is waste prevention. Traditional chemical syntheses can generate significant amounts of waste, including byproducts, spent catalysts, and solvents. In the context of this compound production, modern synthetic routes aim for high atom economy and selectivity to minimize waste streams.
One promising sustainable route involves the conversion of gamma-valerolactone (B192634) (GVL), a platform chemical derived from renewable biomass like levulinic acid. researchgate.net The acid-catalyzed transesterification of GVL with methanol can produce methyl pentenoates in high yields (>95%) through a catalytic distillation process. researchgate.net This high efficiency inherently minimizes the formation of unwanted byproducts.
Furthermore, this GVL-based route can be part of a broader strategy to produce valuable chemicals like dimethyl adipate (B1204190) without the use of toxic reagents. rsc.org For instance, a pathway involving the metathesis of methyl pentenoates can be more efficient and avoids the use of toxic carbon monoxide, which is required in some alternative hydroformylation routes. rsc.org By designing synthetic pathways that are highly selective and efficient, the generation of waste is significantly reduced at the source.
Development of Environmentally Benign Solvents and Catalysts
The choice of solvents and catalysts is critical to the environmental footprint of a chemical process. Green chemistry encourages the use of safer, non-toxic, and recyclable solvents and highly efficient, selective, and reusable catalysts. nih.gov
Environmentally Benign Solvents: The ideal green solvent has a low environmental impact, is non-toxic, non-flammable, and preferably derived from renewable resources. researchgate.net In the synthesis of this compound from GVL, methanol is used as both a reactant and a solvent. While methanol is a versatile solvent, the broader field of green chemistry is exploring alternatives to traditional organic solvents. Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and even GVL itself are being investigated as greener alternatives for various chemical transformations. The goal is to replace hazardous solvents like chlorinated hydrocarbons and volatile organic compounds (VOCs) with safer options. nih.gov
Environmentally Benign Catalysts: Catalysis is a cornerstone of green chemistry, as catalysts allow for reactions to occur with higher selectivity and under milder conditions, reducing energy consumption and byproduct formation. nih.gov
In the production of methyl pentenoates from GVL, various catalytic systems have been explored:
Acid Catalysts: Solid acid catalysts are often preferred over conventional mineral acids like sulfuric acid because they are less corrosive, easier to separate from the reaction mixture, and often reusable. nih.gov Examples include zeolites and supported heteropoly acids. nih.govresearchgate.net
Basic Catalysts: Studies have shown that basic catalysts, such as cesium on silica (B1680970) (Cs/SiO₂), magnesium oxide (MgO), and strontium oxide (SrO), can selectively produce terminally unsaturated methyl esters like this compound from GVL and methanol. researchgate.net
Metathesis Catalysts: For subsequent reactions, such as converting methyl pentenoates to unsaturated dicarboxylic esters, ruthenium-based Grubbs catalysts have been shown to be highly efficient. rsc.org
The development of heterogeneous catalysts is particularly attractive as they can be easily recovered and reused, simplifying product purification and reducing waste. researchgate.netresearchgate.net
| Catalyst Type | Example | Application in Methyl Pentenoate Synthesis | Green Chemistry Principle |
|---|---|---|---|
| Solid Acid Catalyst | Zeolites, Supported Heteropoly Acids nih.govresearchgate.net | Transesterification of GVL to methyl pentenoates. researchgate.net | Catalysis, Safer Solvents and Auxiliaries (replaces corrosive liquid acids). |
| Heterogeneous Base Catalyst | Cs/SiO₂, MgO, SrO researchgate.net | Selective synthesis of this compound from GVL. researchgate.net | Catalysis, Design for Energy Efficiency (can operate in flow systems). |
| Homogeneous Metathesis Catalyst | Grubbs Catalyst (Ru-based) rsc.org | Dimerization of methyl pentenoates to dicarboxylic esters. rsc.org | Catalysis, Atom Economy (efficient C-C bond formation). |
Future Directions and Emerging Research Areas for Methyl 4 Pentenoate
Development of Novel Catalytic Systems for Synthesis and Transformation
The efficient synthesis and selective transformation of methyl 4-pentenoate are paramount to its widespread application. Future research is centered on the design of novel catalytic systems that offer improved activity, selectivity, and sustainability compared to current methods.
One promising avenue is the advancement of homogeneous catalysis . Organometallic complexes, particularly those of transition metals, are being investigated for their ability to catalyze specific transformations of the pentenoate structure. For instance, molybdenum(VI) alkylidene complexes have been reported to effectively catalyze the metathesis of this compound. chemicalbook.com Similarly, ruthenium(II) complexes have been utilized where this compound acts as a chain transfer agent in ring-opening metathesis polymerization. Future work in this area will likely focus on developing catalysts with enhanced stability and recyclability, potentially through the design of sophisticated ligand architectures. The conversion of homogeneous catalysts into heterogeneous systems is another area of interest, which could simplify catalyst separation and reuse. google.com
Heterogeneous catalysis also presents significant opportunities. The development of solid catalysts, such as supported metal nanoparticles or zeolites, could offer advantages in terms of catalyst recovery and process scalability. Research into heterogeneous catalysts for the synthesis of this compound from bio-based feedstocks like γ-valerolactone is a key area of focus, aiming to improve yield and reduce energy consumption.
The table below summarizes some of the catalytic systems being explored for reactions involving this compound and related compounds.
| Catalyst Type | Metal Center | Reaction Type | Potential Advantages |
| Homogeneous | Molybdenum | Metathesis | High selectivity and activity |
| Homogeneous | Ruthenium | Polymerization (Chain Transfer) | Control over polymer molecular weight |
| Heterogeneous | Solid Acids/Bases | Synthesis from Biomass | Catalyst recyclability, process intensification |
Advanced Applications in Specialty Polymers and Functional Materials
The presence of a terminal double bond makes this compound an attractive monomer for the synthesis of specialty polymers with tailored properties. Research is increasingly directed towards incorporating this and similar monomers into advanced materials for a variety of applications.
Copolymers of 4-methyl-1-pentene (B8377) (a structurally related monomer) with other α-olefins have been shown to exhibit a range of desirable properties, including lightness, stress absorption, and flexibility, with the specific characteristics tunable by adjusting the comonomer ratio. google.com This suggests that polymers and copolymers derived from this compound could be engineered for specific end-uses. For example, poly(4-methyl-1-pentene) is known for its excellent heat resistance, transparency, and gas permeability. mdpi.comnih.gov Future research will likely explore the synthesis of novel copolymers of this compound to create materials with a unique combination of properties.
The development of functional materials is another exciting frontier. The ester group in this compound provides a handle for post-polymerization modification, allowing for the introduction of various functional groups. This could lead to the creation of materials with tailored surface properties, enhanced biocompatibility, or specific chemical reactivity.
The following table outlines potential properties and applications of polymers derived from this compound.
| Polymer Type | Potential Properties | Potential Applications |
| Homopolymers | Heat resistance, transparency, gas permeability | Packaging films, medical devices, labware |
| Copolymers | Tunable mechanical properties (e.g., flexibility, toughness) | Elastomers, adhesives, impact modifiers |
| Functionalized Polymers | Modified surface energy, biocompatibility, reactivity | Coatings, biomaterials, sensors |
Exploration in Biomedical and Pharmaceutical Research
The biocompatibility and biodegradability of polyesters and related polymers make them prime candidates for biomedical applications. While research directly involving this compound in this area is still emerging, the broader class of biodegradable polymers derived from diols and dicarboxylic acids is well-established in fields like drug delivery and tissue engineering. nih.gov
Future research is expected to explore the synthesis of biodegradable polyesters and poly(ester amide)s using this compound or its derivatives as monomers or precursors. mdpi.com The ability to tailor the degradation rate and mechanical properties of these polymers by altering their chemical composition is a key advantage. josorge.com Such materials could be developed into scaffolds for tissue regeneration, controlled-release drug delivery systems, and biodegradable surgical implants. nih.gov
Furthermore, this compound can serve as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its chemical reactivity allows for its incorporation into various synthetic pathways to create novel drug candidates.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design
The fields of chemistry and materials science are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These powerful computational tools can accelerate the discovery and optimization of new molecules and materials.
Material design is another area where AI and ML are poised to make a significant impact. By learning the complex relationships between monomer structure and polymer properties, machine learning models can be used to design novel polymers with desired characteristics. rsc.orgresearchgate.netmdpi.com For example, an ML model could be used to predict the mechanical strength, thermal stability, or gas permeability of a copolymer containing this compound, guiding the synthesis of materials with optimized performance for specific applications. The development of comprehensive databases of monomer properties is a crucial step in enabling the effective use of ML for polymer design. rsc.org
The table below illustrates the potential applications of AI and machine learning in the context of this compound research.
| AI/ML Application | Description | Potential Impact |
| Reaction Prediction | Predicts optimal synthetic pathways and reaction conditions. | Accelerated discovery of new synthetic methods. |
| Retrosynthetic Analysis | Identifies potential starting materials for a target molecule. | Streamlined synthesis of complex molecules. |
| Material Property Prediction | Predicts the physical and chemical properties of polymers. | Rational design of functional materials with desired characteristics. |
| High-Throughput Screening | Virtually screens large libraries of potential monomers and polymers. | Rapid identification of promising candidates for experimental validation. |
Expanding Bio-based Production Routes and Circular Economy Concepts
The transition to a more sustainable chemical industry necessitates the development of bio-based production routes for key chemical intermediates. This compound is well-positioned to play a role in this transition, as it can be synthesized from renewable feedstocks.
A significant area of research is the production of methyl pentenoates from biomass-derived γ-valerolactone (GVL). This pathway is particularly attractive as GVL can be produced from lignocellulosic biomass. The development of efficient and cost-effective catalytic processes for the conversion of GVL to methyl pentenoate is a critical step towards establishing a viable bio-based production route.
The integration of bio-based this compound into a circular economy framework is another important future direction. This involves considering the entire lifecycle of products derived from this compound, from feedstock sourcing to end-of-life management. Life cycle assessment (LCA) will be a crucial tool for evaluating the environmental footprint of bio-based this compound and its derivatives, ensuring that they offer a genuine improvement over their fossil-based counterparts. neste.comresearchgate.neteuropa.eu Techno-economic analysis (TEA) will also be essential for assessing the economic viability of these bio-based production processes. researchgate.netnrel.govnih.gov
By establishing robust bio-based production routes and designing products for recyclability or biodegradability, this compound can contribute to a more sustainable and circular chemical industry.
Q & A
Q. How can researchers optimize the synthesis of methyl 4-pentenoate for high-purity yields?
this compound is typically synthesized via esterification of 4-pentenoic acid with methanol. To optimize purity, control reaction conditions (e.g., acid catalyst concentration, temperature, and reaction time) and use inert atmospheres to prevent oxidation. Post-synthesis, fractional distillation under reduced pressure (e.g., 29°C flash point ) and GC analysis (≥95.0% purity criteria ) are critical. Trial experiments to refine independent variables (e.g., molar ratios) are recommended to ensure reproducibility .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Key methods include:
- NMR : Confirm molecular structure via H and C NMR, focusing on the ester carbonyl (δ ~170 ppm) and alkene protons (δ ~5 ppm).
- GC-MS : Verify purity and detect volatile byproducts.
- IR Spectroscopy : Identify ester C=O stretching (~1740 cm) and alkene C=C (~1640 cm) . Report refractive index () as a secondary purity indicator .
Q. How should researchers design experiments to study this compound’s reactivity in metathesis reactions?
Use Mo(VI) or Ru(II) catalysts (e.g., RuII(HO)(tos)) under controlled conditions. Monitor reaction kinetics via in-situ techniques (e.g., FTIR or HPLC). Include control experiments without catalysts to confirm metathesis specificity. Refer to protocols for aqueous ring-opening metathesis polymerization (ROMP) .
Advanced Research Questions
Q. How can computational modeling enhance understanding of this compound’s reaction mechanisms?
Apply density functional theory (DFT) to simulate transition states in photochemical amidation (e.g., acetone-initiated reactions with formamide ). Compare calculated activation energies with experimental kinetic data. Validate models using spectral data (e.g., InChI key: SHCSFZHSNSGTOP-UHFFFAOYSA-N ).
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound polymerization?
- Variable Control : Standardize catalyst loading, solvent polarity, and monomer concentration.
- Statistical Analysis : Use t-tests or ANOVA to compare datasets (e.g., Mo(VI) vs. Ru(II) catalyst yields ).
- Error Analysis : Quantify uncertainties in chain-transfer agent efficiency using standard deviation error bars .
Q. How do researchers validate this compound’s role as a chain-transfer agent in ROMP?
Design experiments with varying concentrations of this compound and measure polymer molecular weight via gel permeation chromatography (GPC). Correlate chain-transfer constants () with monomer conversion rates. Compare results to literature values (e.g., for 7-oxanorbornene derivatives ).
Methodological and Analytical Guidance
Q. What statistical approaches are recommended for analyzing kinetic data in this compound reactions?
- Non-linear regression to fit rate constants for photochemical reactions.
- Arrhenius plots to determine activation energies.
- Principal Component Analysis (PCA) for multivariate datasets (e.g., catalyst screening) .
Q. How should researchers address discrepancies in spectral data interpretation?
- Cross-validate NMR/IR results with computational predictions (e.g., ChemDraw simulations).
- Replicate experiments under identical conditions.
- Report conflicting data transparently, avoiding cherry-picking .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Refractive Index () | 1.415 | Refractometry | |
| Flash Point | 29°C (84.2°F) | ASTM D93 | |
| Purity (GC) | ≥95.0% | Gas Chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
